1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUNWGNKMNLSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158348 | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-83-5 | |
| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6543-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6543-83-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069 | |
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| Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782 | |
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Preparation Methods
Pictet-Spengler Reaction and Derivatives
The Pictet-Spengler reaction, which condenses tryptophan derivatives with aldehydes or ketones, remains the cornerstone of beta-carboline synthesis. For the target compound, this method involves:
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Tryptophan Methyl Ester as a Starting Material : Reacting L-tryptophan methyl ester with formaldehyde under acidic conditions to form the tetrahydro-beta-carboline ring.
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Methylation at the 1-Position : Introducing a methyl group via nucleophilic substitution or reductive amination.
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Ester Hydrolysis : Converting the methyl ester to a carboxylic acid using aqueous NaOH or LiOH.
A study demonstrated that this method achieves a 65% yield for the intermediate methyl ester, with hydrolysis proceeding quantitatively under mild conditions. However, stereochemical control at the 1-position remains challenging, often necessitating chiral auxiliaries or catalysts.
Modified Bischler-Napieralski Cyclization
An alternative route employs Bischler-Napieralski cyclization of N-acylated tryptamine derivatives. For example:
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Acylation of Tryptamine : Treating tryptamine with methyl chlorooxalate to form N-(methoxycarbonyl)tryptamine.
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Cyclization : Using POCl₃ or PCl₅ to induce cyclization, yielding the beta-carboline skeleton.
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Reduction and Functionalization : Reducing the dihydro-beta-carboline to the tetrahydro form and introducing the carboxylic acid via oxidation.
This method offers moderate yields (50–60%) but requires harsh reagents, limiting its scalability.
Modern Catalytic Methods
Asymmetric Organocatalysis
Recent advances in asymmetric catalysis enable enantioselective synthesis of beta-carbolines. A 2024 study reported using a thiourea-based organocatalyst to mediate the Pictet-Spengler reaction between tryptophan derivatives and formaldehyde, achieving 92% enantiomeric excess (ee) for the 1-methyl derivative. Key steps include:
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Catalytic Cycle : The thiourea catalyst activates the aldehyde via hydrogen bonding, steering the stereochemistry at the 1-position.
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Post-Functionalization : Hydrolysis of the ester group with LiOH/THF/water (1:1:1) yields the carboxylic acid without racemization.
Photoredox Catalysis
Photoredox strategies have emerged for constructing beta-carboline cores under mild conditions. A 2023 protocol utilized [Ir(ppy)₃] as a photocatalyst to mediate the cyclization of N-alkyltryptamines, achieving 78% yield for the tetrahydro-beta-carboline intermediate. Subsequent oxidation with KMnO₄ introduced the carboxylic acid moiety.
Case Studies and Research Findings
Patent CN103319480A: Adaptations for Carboxylic Acid Synthesis
Although Patent CN103319480A focuses on 2,3,4,9-tetrahydro-beta-carboline-1-one, its methodology provides insights into scalable beta-carboline production:
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Cyclization of Indole Propionic Acid : Reacting indole-3-propionic acid with tetrahydrofuran (THF) under acidic conditions forms the beta-carboline skeleton.
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Oxidation to Carboxylic Acid : Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) oxidizes the ketone to a carboxylic acid.
Key Data :
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Yield : 44% for the cyclization step; 82% for oxidation.
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Conditions : THF, HCl, 80°C (cyclization); CrO₃, H₂SO₄, 0°C (oxidation).
Comparative Analysis of Methods
The table below summarizes efficiency metrics for prominent synthetic routes:
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pictet-Spengler | Tryptophan methyl ester | HCl, formaldehyde | 65 | 95 |
| Bischler-Napieralski | N-Acyltryptamine | POCl₃ | 58 | 90 |
| Asymmetric Catalysis | Tryptophan derivative | Thiourea catalyst | 85 | 98 |
| Photoredox | N-Methyltryptamine | [Ir(ppy)₃], KMnO₄ | 78 | 97 |
| Patent CN103319480A | Indole propionic acid | THF, CrO₃ | 44 | 88 |
Chemical Reactions Analysis
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted beta-carbolines.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives in combating malaria. The compound has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Key Findings :
- A study identified structure-activity relationships (SARs) indicating that specific modifications to the beta-carboline structure enhance antimalarial efficacy. For instance, compounds with an R-methyl group demonstrated preferential binding to active conformers necessary for inhibiting the malaria parasite effectively.
Antiproliferative Activity
The antiproliferative effects of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives have been extensively explored in cancer research. Notably, studies have assessed their activity against various cancer cell lines, including breast cancer.
Results :
- A significant study synthesized a series of these compounds and evaluated their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. The following table summarizes key findings from recent research:
| Compound | Modification | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 8f | N-benzyl | 25.01 | MCF-7 |
| 9c | THβC–oxindole | 24.1 | Triple-negative breast cancer (TNBC) |
| 4h | R-methyl | 2.0 nM | P. falciparum |
Case Study 1: Antimalarial Efficacy
In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group showed preferential binding to the active conformer necessary for inhibiting Plasmodium falciparum, demonstrating significant potential as an antimalarial agent.
Case Study 2: Anticancer Potential
A separate investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. This study concluded that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to interact with monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters like serotonin and dopamine . This interaction is believed to contribute to its neuroprotective and potential antidepressant effects. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research .
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional diversity of THβC derivatives allows for tailored biological activities. Below is a detailed comparison with key analogs:
Substituent Variations
Methyl vs. Ethyl Substitution
Aromatic Ring Modifications
- Methyl (1R,3S)-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (C₁₉H₁₇ClN₂O₂, MW 340.81): The 4-chlorophenyl group introduces electron-withdrawing effects, altering electronic distribution and receptor affinity. The methyl ester enhances bioavailability by masking the polar carboxylic acid .
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (C₁₈H₁₆N₂O₃, MW 308.33): The methoxy group donates electrons, increasing aromatic ring electron density and altering binding to serotonin receptors .
Comparative Data Table
Research Findings and Implications
Enzymatic vs. Non-Enzymatic Formation
The target compound forms in rat brains via enzymatic condensation of tryptamine and pyruvate, with time-dependent yields (0.45% at 5 minutes post-injection) . Non-enzymatic synthesis occurs only under extreme conditions (pH < 4, 100 mM pyruvate), highlighting its biological specificity .
Stereochemical Influence
The (1S,3S) configuration is critical for interactions with monoamine oxidase (MAO) and serotonin receptors. Synthetic routes often yield cis/trans mixtures (e.g., ), necessitating chiral separation for pharmacological studies .
Biological Activity
Introduction
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (commonly referred to as 1Me3C-THBC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antioxidative properties, neuroprotective effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 6543-83-5
The structure of 1Me3C-THBC includes a beta-carboline core, which is known for its interaction with various biological targets.
Antioxidative Activity
Research has demonstrated that 1Me3C-THBC exhibits moderate antioxidative activity. In a study evaluating its effects in the linoleic acid autooxidation system, it was found to have a synergistic effect when combined with standard antioxidants such as butylated hydroxy anisole (BHA) and alpha-tocopherol. The antioxidative activity was quantified using the ferric thiocyanate method, indicating that higher concentrations of the compound enhance its effectiveness against oxidative stress .
Neuroprotective Effects
1Me3C-THBC has been shown to possess neuroprotective properties. A study indicated that it is present in the rat brain and does not significantly increase following ethanol administration, suggesting its stability under stress conditions. The compound was found in both the cerebellum and cerebrum at concentrations of approximately 117.0 pmol/g and 46.5 pmol/g, respectively . This stability may contribute to its potential role in protecting neuronal cells from damage.
Anti-inflammatory and Cytotoxic Properties
The compound has been investigated for its anti-inflammatory effects. It has demonstrated potential cytotoxicity against various cancer cell lines. For instance, derivatives of beta-carbolines have been reported to exhibit significant cytotoxicity against human tumor cells with IC50 values in the micromolar range . In particular, studies have highlighted that certain derivatives can selectively induce cell death in tumorigenic cells without triggering apoptosis, which could lead to novel cancer therapies .
Table of Biological Activities
Case Study 1: Neuroprotection in Ethanol-Induced Damage
In a controlled study involving rats subjected to ethanol treatment, researchers measured the levels of 1Me3C-THBC before and after administration. The findings indicated that while ethanol typically induces oxidative stress, the presence of 1Me3C-THBC did not lead to increased levels of neurotoxic metabolites. This suggests a protective role against ethanol-induced neurotoxicity .
Case Study 2: Antioxidant Synergy
A comparative analysis was conducted where 1Me3C-THBC was tested alongside established antioxidants like BHT and alpha-tocopherol. Results showed that at higher concentrations, the compound enhanced the antioxidative properties of these agents significantly more than when used alone, indicating potential applications in formulations aimed at reducing oxidative damage .
Q & A
Q. What are the foundational synthetic methodologies for preparing 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid?
The compound is synthesized via condensation reactions between tryptamine derivatives and aldehydes under acidic conditions. For example, a reported protocol involves dissolving tryptophan methyl ester and an aldehyde (e.g., 4-chlorobenzaldehyde) in dichloromethane (CH₂Cl₂) with trifluoroacetic acid (TFA) as a catalyst at 0°C under nitrogen atmosphere. The reaction is stirred for 4 days, neutralized with dilute ammonia, and purified via column chromatography using silica gel (70–200 μm). Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction progress .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To assign proton and carbon environments (e.g., δ 7.72 ppm for NH in CDCl₃) .
- FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1737 cm⁻¹) .
- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 417 for [M⁺]) .
- Elemental analysis : Validates purity (e.g., ±0.4% deviation from theoretical C/H/N values) .
Q. How is the compound’s solubility and stability managed in experimental workflows?
The compound is sparingly soluble in polar solvents like methanol and DMSO but dissolves in chloroform. Stability is maintained by storing under inert gas (N₂) at low temperatures (−20°C). Avoid prolonged exposure to light or moisture to prevent degradation .
Advanced Research Questions
Q. How can stereochemical configurations of the compound be resolved, and what analytical challenges arise?
Stereoisomers (e.g., cis vs. trans) are separable via silica gel chromatography with gradient elution (CH₂Cl₂/MeOH). Configurations are confirmed using:
Q. What strategies address contradictory data in synthetic yields or biological activity?
Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?
Modify the methyl or carboxylic acid groups to explore:
Q. What advanced chromatographic or computational methods improve purity assessment?
- HPLC-MS : Quantifies trace impurities (<0.1%) with reverse-phase C18 columns .
- Molecular dynamics (MD) simulations : Model solvent interactions to optimize crystallization conditions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
- Standardize protocols : Ensure identical instrumentation (e.g., Buchi melting point apparatus) and calibration .
- Cross-validate : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to account for solvent shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
